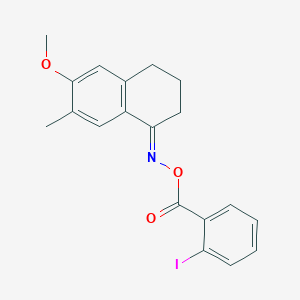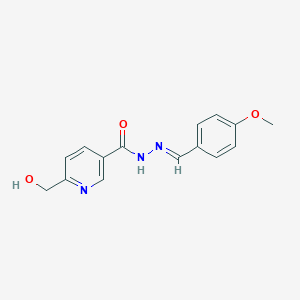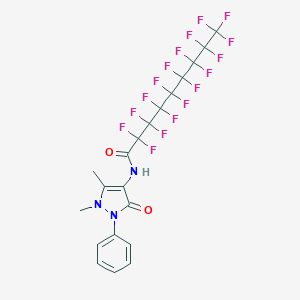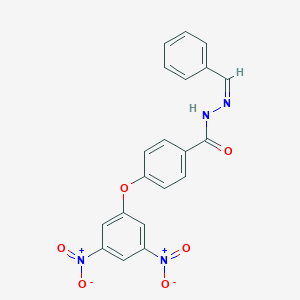![molecular formula C11H15NO2 B390421 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione](/img/structure/B390421.png)
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione is an organic compound with a unique structure that includes a dimethylamino group and a cyclohexanedione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a cyclohexanedione derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The cyclohexanedione moiety may undergo redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share a similar dimethylamino group and are used in the synthesis of dyes and other organic molecules.
N-[(3-Dimethylamino)propyl]methacrylamide: This compound is used in polymer chemistry and has similar reactivity due to the presence of the dimethylamino group.
Uniqueness
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione is unique due to its combination of a cyclohexanedione moiety with a dimethylamino group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24g/mol |
Nom IUPAC |
2-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-4-5-9-10(13)6-3-7-11(9)14/h4-5,8H,3,6-7H2,1-2H3/b8-4+ |
Clé InChI |
NTATWNGYBCNGDV-XBXARRHUSA-N |
SMILES |
CN(C)C=CC=C1C(=O)CCCC1=O |
SMILES isomérique |
CN(C)/C=C/C=C1C(=O)CCCC1=O |
SMILES canonique |
CN(C)C=CC=C1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390341.png)
![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)


![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B390345.png)
![N-(2-phenyl-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390350.png)


![N-[4-(benzoylamino)phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B390355.png)

![Methyl 4-[5-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]furan-2-yl]benzoate](/img/structure/B390358.png)
![2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B390359.png)

![N-{3-nitro-5-methoxyphenyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390363.png)
